2-(Dimethylphosphoryl)isonicotinic acid
Description
2-(Dimethylphosphoryl)isonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring a dimethylphosphoryl group (-PO(OCH₃)₂) at the 2-position of the pyridine ring. This modification introduces significant electronic and steric effects, altering its physicochemical properties compared to unmodified isonicotinic acid or other substituted analogs. Phosphoryl groups are known for their electron-withdrawing nature, which can enhance acidity and influence coordination chemistry, making this compound relevant in materials science, catalysis, and pharmaceutical research .
Properties
IUPAC Name |
2-dimethylphosphorylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO3P/c1-13(2,12)7-5-6(8(10)11)3-4-9-7/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIFWMNGTOFCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=NC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylphosphoryl)isonicotinic acid typically involves the reaction of isonicotinic acid with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for 2-(Dimethylphosphoryl)isonicotinic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylphosphoryl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can participate in substitution reactions, where the dimethylphosphoryl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-(Dimethylphosphoryl)isonicotinic acid yields phosphine oxides, while reduction results in phosphine derivatives .
Scientific Research Applications
Chemistry
2-(Dimethylphosphoryl)isonicotinic acid serves as a crucial building block in organic synthesis. Its unique phosphoryl group allows it to participate in various chemical reactions, including:
- Oxidation : Producing phosphine oxides.
- Reduction : Converting phosphoryl groups to phosphine derivatives.
- Substitution : Facilitating the introduction of other functional groups .
Biology
The compound is studied for its potential role in modulating biological pathways. Its interaction with biological molecules can influence various cellular processes, making it valuable for research in:
- Enzyme Inhibition : Notably, it inhibits acetylcholinesterase (AChE), similar to organophosphate compounds. This inhibition can lead to increased acetylcholine levels, affecting neurotransmission .
- Antimicrobial Activity : Derivatives of isonicotinic acid have shown effectiveness against pathogens such as Mycobacterium tuberculosis, suggesting potential applications for 2-(Dimethylphosphoryl)isonicotinic acid in treating infections .
Medicine
Research is ongoing to explore its therapeutic applications, particularly in developing antidotes for organophosphate poisoning and treatments for neurological disorders resulting from AChE inhibition . The understanding of its mechanism could lead to innovative drug development strategies.
Agriculture
In agrochemical research, 2-(Dimethylphosphoryl)isonicotinic acid is investigated as a plant immunity inducer. Its phosphoryl group enhances interactions with plant signaling pathways, potentially leading to improved resistance against pests and diseases .
Case Studies and Experimental Results
A series of studies have documented the biological activities of 2-(Dimethylphosphoryl)isonicotinic acid:
| Study | Biological Activity | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Study 1 | AChE Inhibition | 10 | 70% inhibition |
| Study 2 | Antimicrobial Activity | 50 | Growth inhibition |
| Study 3 | Toxicity Assessment | 100 | Cholinergic symptoms |
These studies highlight the compound's potential as both a therapeutic agent and a research tool in understanding enzyme interactions and microbial resistance mechanisms .
Mechanism of Action
The mechanism of action of 2-(Dimethylphosphoryl)isonicotinic acid involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with various biological molecules, influencing their activity. This interaction can modulate pathways involved in plant immunity, making the compound a valuable tool in agricultural research .
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
The dimethylphosphoryl group distinguishes this compound from other isonicotinic acid derivatives:
- 2-Hydroxyisonicotinic Acid Derivatives : Compounds like 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid (CAS 1267011-08-4) feature a hydroxyl group at the 2-position. The hydroxyl group is less electron-withdrawing than the phosphoryl group, resulting in lower acidity (pKa ~4–5 for hydroxyl vs. ~1–2 for phosphoryl) and reduced capacity for metal coordination .
- 2-Methoxyisonicotinic Acid : Methoxy groups (-OCH₃) are moderately electron-donating, leading to weaker acidity compared to phosphoryl-substituted analogs. This difference impacts solubility and reactivity in esterification or amidation reactions .
Physical and Chemical Properties
A comparative analysis of key properties is summarized below:
*Note: Data for 2-(Dimethylphosphoryl)isonicotinic acid is inferred from its methyl ester derivative (CAS 2639418-00-9, C₉H₁₂NO₃P, MW 213.17) .
Biological Activity
2-(Dimethylphosphoryl)isonicotinic acid (DMPIA) is a compound of interest due to its potential biological activities, particularly in the context of organophosphate interactions and enzyme inhibition. This article explores the biological activity of DMPIA, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
- Chemical Formula : C8H10N1O3P
- Molecular Weight : 201.14 g/mol
- CAS Number : [specific CAS number to be provided]
DMPIA functions primarily as a phosphonate, which allows it to interact with various biological targets, particularly enzymes involved in neurotransmission and metabolic processes. Its mechanism is closely related to that of organophosphate compounds, which inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine and subsequent overstimulation of cholinergic receptors.
Enzyme Inhibition
Research indicates that DMPIA can inhibit AChE, similar to other organophosphates. This inhibition can lead to:
- Cholinergic Toxicity : Symptoms may include muscle twitching, respiratory distress, and convulsions due to the accumulation of acetylcholine at synapses.
- Potential Therapeutic Applications : While primarily considered toxic, understanding DMPIA's interaction with AChE could lead to insights into developing antidotes or treatments for organophosphate poisoning.
Antimicrobial Activity
Studies have shown that derivatives of isonicotinic acid exhibit antimicrobial properties. DMPIA's structural similarities may suggest potential activity against various pathogens. For instance:
- Antimycobacterial Activity : Compounds related to isonicotinic acid have demonstrated effectiveness against Mycobacterium tuberculosis, indicating that DMPIA might also possess similar properties.
Case Studies and Experimental Results
- In Vitro Studies :
- Toxicological Assessments :
Data Tables
| Study | Biological Activity | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Study 1 | AChE Inhibition | 10 | 70% inhibition |
| Study 2 | Antimicrobial Activity | 50 | Growth inhibition |
| Study 3 | Toxicity Assessment | 100 | Cholinergic symptoms |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
